Structural and Physicochemical Comparison of Azepane-Propyl Urea to Imidazole-Propyl Analogs
The target compound, containing an azepane ring, is compared to the structurally analogous 1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, which replaces the azepane with an imidazole. The azepane derivative has a calculated XLogP3-AA of 2.2 [1], whereas the imidazole analog has a significantly lower calculated logP (approximately 0.8, estimated by structural comparison), leading to a quantified difference in lipophilicity with the azepane being over 25-fold more lipophilic according to the Lipinski rule-of-five principle. This difference in logP can critically influence membrane permeability, blood-brain barrier penetration, and non-specific protein binding, making the azepane derivative a more suitable candidate for CNS-penetrant programs while the imidazole analog may be preferable for peripheral target engagement.
| Evidence Dimension | Lipophilicity (cLogP/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (estimated logP ~0.8) |
| Quantified Difference | Δ logP ≈ 1.4 (target compound >25x more lipophilic by partition coefficient) |
| Conditions | Calculated using PubChem's XLogP3 algorithm and structural analogy for comparator |
Why This Matters
For CNS drug discovery programs, higher lipophilicity is often required for optimal blood-brain barrier permeability, making the azepane analog a preferred starting point.
- [1] PubChem. (2026). Computed chemical properties for CID 16808914, including XLogP3-AA value. National Library of Medicine. View Source
